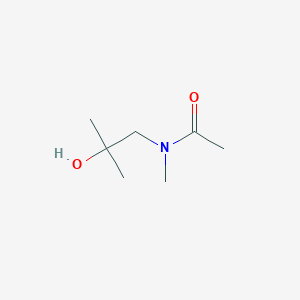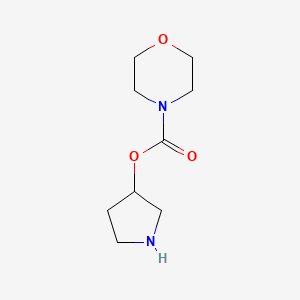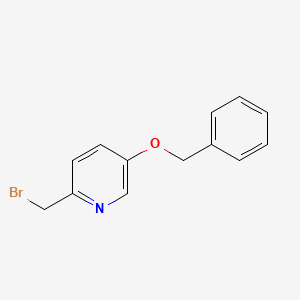![molecular formula C12H9ClFNO2 B1470131 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500987-02-9](/img/structure/B1470131.png)
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid (CFPCA) is an organic compound belonging to the class of pyrroles. It is a colorless, crystalline solid with a melting point of 157-158 °C and a boiling point of 187-188 °C. CFPCA is soluble in water and organic solvents such as ethanol, acetone, and ethyl acetate. CFPCA is a versatile compound that is used in a variety of scientific and industrial applications.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the manufacture of dyes and pigments, and in the production of pesticides. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is also used as a reagent for the synthesis of other organic compounds. Additionally, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has been used in the study of the structure and properties of organic molecules.
Mechanism Of Action
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid acts as a weak acid, releasing hydrogen ions when dissolved in water. The hydrogen ions interact with other molecules in the solution, resulting in a change in the pH of the solution. This change in pH can be used to study the structure and properties of organic molecules.
Biochemical And Physiological Effects
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been used in the synthesis of pharmaceuticals, such as antifungal drugs, and has been shown to have antibacterial activity. Additionally, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has been shown to have antioxidant, anti-inflammatory, and anticonvulsant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid in lab experiments is its low cost and availability. Additionally, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a versatile compound that can be used in a variety of applications. However, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a weak acid and is not very stable in solution, so it should be used with caution.
Future Directions
1. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used as a starting material in the synthesis of more complex organic compounds.
2. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used as a reagent in the synthesis of pharmaceuticals.
3. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the study of the structure and properties of organic molecules.
4. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used to study the biochemical and physiological effects of organic compounds.
5. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new pesticides.
6. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new dyes and pigments.
7. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new materials with improved properties.
8. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new catalysts for chemical reactions.
9. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new drugs for the treatment of diseases.
10. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new diagnostic tests for diseases.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAXGXGCTIWCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)


![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)




![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)